

# A Comparative Bioactivity Analysis: Swietenine vs. Swietenolide

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Compound of Interest		
Compound Name:	Swietenidin B	
Cat. No.:	B1220538	Get Quote

A Note to Our Readers: The initial aim of this guide was to provide a comparative bioactivity study of **Swietenidin B** and Swietenine. However, a comprehensive search of scientific literature and chemical databases yielded insufficient data on the biological activities of **Swietenidin B**. In contrast, Swietenolide, a structurally related tetranortriterpenoid also isolated from Swietenia species, has been more extensively studied alongside Swietenine. Therefore, to provide a valuable and data-supported comparison for researchers, this guide will focus on the comparative bioactivities of Swietenine and Swietenolide.

#### Introduction

Swietenine and Swietenolide are prominent limonoids isolated from the seeds of plants belonging to the Swietenia genus, notably Swietenia macrophylla.[1] These tetranortriterpenoids have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide presents a comparative overview of their bioactivities, supported by experimental data, to aid researchers in drug discovery and development.

#### **Comparative Bioactivity Data**

The following tables summarize the key quantitative data on the anti-inflammatory, antioxidant, and anticancer activities of Swietenine and Swietenolide.

#### **Table 1: Anti-inflammatory Activity**



Compound	Assay	Cell Line	IC50 Value	Reference
Swietenine	Nitric Oxide (NO) Inhibition (LPS- induced)	RAW 264.7 macrophages	36.32 ± 2.84 μM	[2]
Swietenolide	Not explicitly found for the pure compound in the searched literature. However, a related compound, 3,6-O,O-diacetylswietenol ide, showed an IC50 of 29.36 ± 1.75 µM for superoxide anion generation inhibition.	Human neutrophils	29.36 ± 1.75 μM	[2]

**Table 2: Antioxidant Activity** 



Compound	Assay	Key Findings	Reference
Swietenine	DPPH Radical Scavenging	Methanol extract of S. macrophylla (containing Swietenine) showed an IC50 of 85.32 μg/mL.	[3]
Swietenolide & Swietenine	H2O2-induced oxidative stress in INS-1 cells	Both compounds significantly improved cell viability, increased insulin secretion, and reduced ROS levels. They also increased SOD and GSH levels while decreasing MDA levels.	[4]

**Table 3: Anticancer Activity** 



Compound	Cell Line	IC50 Value	Reference
Swietenine	Human Colon Carcinoma (HCT116)	Not explicitly found for the pure compound in the searched literature. An ethyl acetate fraction of S. macrophylla seeds, which contains these limonoids, showed an IC50 of 35.35 µg/ml.	[5]
Swietenolide	Human Colon Carcinoma (HCT116)	Not explicitly found for the pure compound in the searched literature. An ethyl acetate fraction of S. macrophylla seeds, which contains these limonoids, showed an IC50 of 35.35 µg/ml.	[5]

# Experimental Protocols Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of Swietenine was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

- Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
- Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of Swietenine for 1 hour.
- Stimulation: Following pre-treatment, cells were stimulated with LPS (1  $\mu$ g/mL) for 24 hours.



- NO Measurement: The concentration of NO in the culture supernatant was determined using the Griess reagent. The absorbance was measured at 540 nm.
- Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-treated control group. The IC50 value was determined from the dose-response curve.[2]

#### **Antioxidant Activity: DPPH Radical Scavenging Assay**

The antioxidant potential was assessed using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.

- Preparation of Solutions: A stock solution of the test compound (or plant extract) was prepared in methanol. A fresh solution of DPPH (0.1 mM) in methanol was also prepared.
- Reaction: An aliquot of the test sample was mixed with the DPPH solution.
- Incubation: The mixture was incubated in the dark at room temperature for 30 minutes.
- Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer. Ascorbic acid was used as a positive control.
- Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: Scavenging Activity (%) = [(A\_control A\_sample) / A\_control] x 100, where A\_control is the absorbance of the DPPH solution without the sample, and A\_sample is the absorbance of the DPPH solution with the sample. The IC50 value was determined from a plot of scavenging activity against the concentration of the sample.[4][6]

## **Anticancer Activity: MTT Assay**

The cytotoxic effect of the compounds on cancer cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Human cancer cells (e.g., HCT116) were seeded in 96-well plates and allowed to attach overnight.
- Treatment: The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).



- MTT Addition: After the treatment period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours at 37°C.
- Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm.
- Data Analysis: The percentage of cell viability was calculated relative to the untreated control
  cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell
  growth, was determined from the dose-response curve.[5]

# Signaling Pathways and Mechanisms of Action Swietenine

Swietenine has been shown to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.

- NF-κB Signaling Pathway: Swietenine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[7] By doing so, it downregulates the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory enzymes like COX-2.[8][9]
- Nrf2/HO-1 Signaling Pathway: Swietenine is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][10] Nrf2 is a master regulator of the antioxidant response.
   Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress.[9][10]

Figure 1: Swietenine's modulation of NF-kB and Nrf2 pathways.

#### **Swietenolide**

While the specific signaling pathways for Swietenolide are less detailed in the available literature, its structural similarity to Swietenine suggests it may share similar mechanisms of action. Studies have shown that both compounds protect pancreatic β-cells from oxidative



stress-induced apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein Bax.[4]

#### Conclusion

Both Swietenine and Swietenolide, limonoids from Swietenia macrophylla, demonstrate significant potential as therapeutic agents due to their anti-inflammatory, antioxidant, and anticancer properties. Swietenine's mechanisms of action are better characterized, particularly its dual role in inhibiting the pro-inflammatory NF-kB pathway and activating the protective Nrf2 antioxidant pathway. While direct comparative quantitative data is limited, the available evidence suggests that both compounds possess valuable bioactivities that warrant further investigation. Future research should focus on head-to-head comparative studies to elucidate the structure-activity relationships and to determine which compound holds greater promise for specific therapeutic applications.

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